2-Ethyl-3-methyl-1-benzofuran-7-amine
Overview
Description
Preparation Methods
The synthesis of 2-Ethyl-3-methyl-1-benzofuran-7-amine typically involves several steps, including the formation of the benzofuran ring and subsequent functionalization. One common method for constructing benzofuran rings is through a free radical cyclization cascade, which allows for the synthesis of complex polycyclic benzofuran compounds with high yield and fewer side reactions . Industrial production methods may involve the use of palladium-catalyzed coupling reactions and other advanced organic synthesis techniques .
Chemical Reactions Analysis
2-Ethyl-3-methyl-1-benzofuran-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methyl-1-benzofuran-7-amine involves its interaction with specific molecular targets and pathways. For instance, some benzofuran derivatives have been found to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-Ethyl-3-methyl-1-benzofuran-7-amine can be compared with other benzofuran derivatives, such as:
2-Methylbenzofuran-7-amine: Similar in structure but lacks the ethyl group at the 2-position.
3-Methylbenzofuran-7-amine: Similar in structure but lacks the ethyl group at the 2-position.
5-Chloro-2-ethyl-3-methyl-1-benzofuran-7-amine: Contains a chlorine atom at the 5-position, which may alter its biological activity and chemical properties.
Biological Activity
2-Ethyl-3-methyl-1-benzofuran-7-amine is a compound characterized by its unique benzofuran structure, which integrates an ethyl and a methyl group at specific positions on the benzofuran ring. This compound has gained attention in medicinal chemistry due to its potential therapeutic effects, particularly in anticancer and antimicrobial activities. This article reviews the biological activities, mechanisms of action, and relevant research findings related to this compound.
Chemical Structure and Properties
The chemical formula of this compound is , and it features a benzofuran ring with an amine functional group. The presence of the ethyl and methyl groups enhances its chemical reactivity and biological potential.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
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Anticancer Activity :
- Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) .
- A structure–activity relationship (SAR) study indicated that modifications in the compound's structure could enhance its anticancer efficacy .
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Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies revealed promising results against both bacterial and fungal strains .
- Specific derivatives of benzofuran compounds have shown effective inhibition against Mycobacterium tuberculosis and other resistant strains .
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Mechanism of Action :
- The mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, modulating biochemical pathways that may lead to cell apoptosis in cancer cells .
- The benzofuran structure allows for binding to these targets, potentially inhibiting or modulating their activity.
Case Studies
Several studies have explored the biological activity of this compound:
- Antiproliferative Studies : In vitro tests revealed that the compound exhibited significant antiproliferative activity against a panel of human cancer cell lines. For example, it was found to be more potent than some known anticancer agents .
- Antimicrobial Tests : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Tables of Comparative Activity
The following table summarizes the biological activities of this compound compared to related compounds:
Compound | Anticancer Activity | Antimicrobial Activity | Notes |
---|---|---|---|
This compound | High | Moderate | Effective against multiple cancer lines |
5-Chloro derivative | Moderate | High | Enhanced reactivity due to chlorine |
Hydroxybenzofuran derivatives | Low | High | Increased solubility aids antimicrobial action |
Properties
IUPAC Name |
2-ethyl-3-methyl-1-benzofuran-7-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-10-7(2)8-5-4-6-9(12)11(8)13-10/h4-6H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVMACQRLSVISKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(O1)C(=CC=C2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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